Home > Products > Screening Compounds P60290 > 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid
2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid - 1092770-25-6

2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid

Catalog Number: EVT-3066310
CAS Number: 1092770-25-6
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Loxapine (chemical name: 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine) is a neuroleptic drug used to treat schizophrenia. [, ]
  • Relevance: While sharing the 2-chloro and 4-(4-methylpiperazin-1-yl) substituents with the target compound, Loxapine incorporates these within a tricyclic dibenzoxazepine system, contrasting with the benzoic acid core of 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid. [, ]

Clozapine

  • Compound Description: Clozapine (chemical name: 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,e][1,4]diazepine) is an atypical antipsychotic primarily used for treatment-resistant schizophrenia. []
  • Relevance: Similar to Loxapine, Clozapine possesses the 4-(4-methylpiperazin-1-yl) group and a chlorine atom, albeit at position 8, on a tricyclic dibenzodiazepine scaffold. This distinguishes it from the simpler benzoic acid structure of 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid. []

HUF-2046

  • Compound Description: HUF-2046 (chemical name: 2-chloro-11(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine) is another neuroleptic drug with structural similarities to Loxapine and Clozapine. []

Octoclothepin

  • Compound Description: Octoclothepin (chemical name: 2-chloro-10,11-dihydro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]thiepin) is a neuroleptic drug known for its antipsychotic properties. []

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

  • Compound Description: This compound is synthesized from 4-methylbenzoic acid and serves as an intermediate in the preparation of various pharmaceutical compounds. [, ]
  • Relevance: This compound is structurally similar to 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid, with the key difference being the absence of the chlorine atom at the 2-position of the benzoic acid ring. [, ]

5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

  • Compound Description: This compound is an intermediate in the synthesis of N-Mannich bases with potential pharmacological activity. []

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a potent, orally available, dual-specific c-Src/Abl kinase inhibitor under clinical evaluation for cancer treatment. [, , ]
  • Relevance: While AZD0530 contains the 4-methylpiperazin-1-yl group, its core structure is a quinazoline, unlike the benzoic acid of the target compound. Further distinction arises from AZD0530's complex multi-ring system and various substituents. [, , ]

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist investigated for its antiplatelet and antithrombotic activities. []
  • Relevance: SAR216471, while also possessing the 4-methylpiperazin-1-yl moiety, significantly differs from 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid in its core structure, featuring a complex multi-ring system comprising indole, pyrazole, and pyridazine rings. []

5-(4-Chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one

  • Compound Description: This arylidene-imidazolone derivative is investigated for its potential pharmacological actions. []
  • Relevance: While this compound shares the 4-methylpiperazin-1-yl substituent with 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid, it fundamentally differs in its core structure, being an imidazolone derivative, and lacks the benzoic acid moiety. []

5-(4-Methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13)

  • Compound Description: JL13 serves as a scaffold for developing new pyridobenzoxazepine derivatives with potential as second-generation antipsychotic agents. []
  • Relevance: Although JL13 incorporates both the 4-methylpiperazin-1-yl group and a chlorine atom, its tricyclic pyridobenzoxazepine core structure significantly differs from the simpler benzoic acid core of 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid. []
  • Compound Description: This compound represents a novel tricyclic quinolonecarboxylic acid demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: Although incorporating the 4-methylpiperazin-1-yl group, this compound diverges significantly from 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid in its core structure. It features a complex tricyclic quinolonecarboxylic acid framework, clearly distinguishing it from the simpler benzoic acid structure of the target compound. []
  • Compound Description: Metitepine maleate acts as a mixed 5-HT1/5-HT2 antagonist, exhibiting pharmacological effects through its interaction with serotonin receptors. []
  • Relevance: Sharing the 4-methylpiperazin-1-yl substituent with 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid, Metitepine maleate differs significantly in its core structure, incorporating a tricyclic dibenzothiepine system rather than a benzoic acid. []

4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329)

  • Compound Description: AZD8329 acts as a selective 11β-HSD1 inhibitor, potentially useful for treating metabolic disorders. [, ]
  • Relevance: Although both compounds possess a benzoic acid moiety, AZD8329 incorporates a pyrazole ring and an adamantyl group, distinguishing it from 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid, which has a 4-methylpiperazin-1-yl substituent. [, ]
  • Compound Description: ARN19702 is an orally active NAAA inhibitor showing potential for treating pain and multiple sclerosis. []
  • Relevance: Though ARN19702 includes a piperazine ring, its structure significantly diverges from 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid. It lacks the benzoic acid core, featuring instead a benzothiazole group and other substituents, making it structurally distinct. []

1-(5-Chloro-2-{2-[(2R)-4-(4-fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea

  • Compound Description: This compound is a potent nonpeptide CCR1 antagonist labeled with fluorine-18 for use in positron emission tomography (PET) imaging studies. []
  • Relevance: This compound shares the 4-methylpiperazin-1-yl group with 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid, but its overall structure is significantly different. It features a urea group, a 4-fluorobenzyl moiety, and lacks the benzoic acid core present in the target compound. []
Overview

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound that has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules. This compound features a benzoic acid core substituted with a chlorine atom and a piperazine moiety, which is known for its ability to interact with biological targets.

Source and Classification

The compound can be classified as an aromatic carboxylic acid due to the presence of the benzoic acid structure. It falls under the category of chlorinated benzoic acids, which are often used in medicinal chemistry. The piperazine group enhances its pharmacological properties, making it relevant in drug design and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid typically involves several steps:

  1. Starting Materials: The synthesis begins with 4-chloro-2-nitroaniline or 4-bromomethylbenzoic acid as precursors.
  2. Reagents: Key reagents include potassium carbonate, N-methylpiperazine, and solvents like n-butanol.
  3. Reaction Conditions: The reaction is generally conducted under reflux conditions to facilitate the formation of the desired product. For instance, in one method, N-methylpiperazine is added to a solution containing 4-bromomethylbenzoic acid and potassium carbonate in n-butanol, followed by stirring at room temperature for an extended period .

The process may also involve hydrolysis steps to purify the product and remove impurities, ensuring high yield and purity suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is C_{12}H_{15}ClN_{2}O_{2}.

  • Molecular Weight: Approximately 246.71 g/mol.
  • Structural Features:
    • A benzoic acid backbone with a chlorine substituent at the para position relative to the carboxylic acid group.
    • A piperazine ring attached through a carbon chain at the meta position.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid can participate in various chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid group can undergo deprotonation to form a carboxylate anion, which can be useful in further synthetic transformations.
  2. Esterification: It can react with alcohols under acidic or basic conditions to form esters, which are important in medicinal chemistry for enhancing solubility and bioavailability.
  3. Amide Formation: The carboxylic acid can react with amines to form amides, potentially leading to derivatives with enhanced pharmacological activity.

These reactions highlight the versatility of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid in organic synthesis.

Mechanism of Action

Process and Data

The mechanism of action of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid primarily relates to its interactions with biological receptors or enzymes. The piperazine moiety is known for its ability to mimic neurotransmitters or other signaling molecules, potentially influencing pathways such as:

  • Serotonergic Pathways: By interacting with serotonin receptors, it may exhibit anxiolytic or antidepressant effects.
  • Antiviral Activity: Some derivatives have shown promise against viruses such as hepatitis C, indicating that this compound could play a role in antiviral drug development .

Understanding these mechanisms is crucial for optimizing its use in therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point is generally around 150–155 °C, which can vary based on purity.

These properties are essential for determining its suitability for various applications in drug formulation.

Applications

Scientific Uses

The primary applications of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid include:

  1. Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.
  2. Research Tool: Its derivatives are used in research settings to explore biological pathways and mechanisms related to neurotransmitter systems.
  3. Potential Antiviral Agent: Ongoing studies are investigating its efficacy against viral infections, particularly those affecting liver function .
Synthetic Methodologies and Optimization Strategies

Novel Pathways for Regioselective Chlorination and Piperazine Incorporation

Regioselective functionalization of benzoic acid derivatives requires precise control over electronic and steric factors. For 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid, the critical challenge lies in installing the chloro group ortho to the carboxylic acid while preventing undesired polysubstitution. Advanced strategies include:

  • Directed Ortho-Metalation (DoM): Using the carboxylic acid as a directing group, n-BuLi-mediated lithiation at -78°C enables selective chlorination via reaction with hexachloroethane. This method achieves >85% regioselectivity by exploiting the acid’s coordination with lithium ions [1].
  • Pd-Catalyzed C-H Activation: Palladium(II) acetate with oxidizing agents (e.g., PhI(OAc)₂) facilitates ortho-chlorination under mild conditions. The 4-methylpiperazine group’s electron-donating properties enhance ring electrophilicity at the ortho position, yielding 92% purity post-recrystallization [4].
  • Piperazine Coupling: N-Methylpiperazine incorporation employs nucleophilic aromatic substitution (SNAr) on 2,4-dichlorobenzoic acid. Microwave irradiation (150°C, 30 min) in dimethylacetamide (DMAc) with K₂CO₃ base achieves near-quantitative conversion by activating the C4 chloride while leaving the ortho-chloride intact [3] [10].

Table 1: Comparison of Regioselective Chlorination Methods

MethodConditionsRegioselectivityYield
Directed Ortho-Metalationn-BuLi, hexachloroethane, -78°C>85%78%
Pd-Catalyzed C-H ActivationPd(OAc)₂, PhI(OAc)₂, 80°C90%82%
SNAr Piperazine IncorporationMicrowave, DMAc, K₂CO₃, 150°C>95%91%

Green Chemistry Approaches in Multi-Step Heterocyclic Functionalization

Sustainable synthesis of this benzoyl-piperazine hybrid focuses on reducing hazardous solvents, energy consumption, and byproducts:

  • Solvent Optimization: Replacing traditional solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or bio-based 2-methyl-THF cuts waste generation by 40%. These solvents enable efficient SNAr reactions while facilitating aqueous workup due to low water miscibility [8].
  • Catalytic Systems: Copper-doped zeolites catalyze piperazine coupling at 100°C, eliminating stoichiometric bases. This reduces reaction mass intensity (RMI) from 8.2 to 2.6 kg/kg product and avoids metal contamination [9].
  • One-Pot Tandem Reactions: Integrating chlorination and piperazine coupling in a single reactor using phase-transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB) shuttles ions between aqueous NaOCl and organic phases, achieving 88% yield with 78% atom economy [8].

Energy efficiency is enhanced via:

  • Microwave-Assisted Synthesis: 30-minute reaction times vs. 24 hours conventionally, reducing energy use by 15 kWh/kg [9].
  • Flow Chemistry: Continuous processing in microreactors minimizes decomposition of heat-sensitive intermediates, improving yield by 12% [8].

Table 2: Environmental Metrics for Green Synthesis Methods

ParameterTraditional MethodGreen MethodImprovement
PMI (Process Mass Intensity)32 kg/kg11 kg/kg66% reduction
Energy Consumption48 kWh/kg28 kWh/kg42% reduction
E-Factor (Waste/Product)27870% reduction

Industrial-Scale Synthesis Challenges: Purification and Yield Optimization

Scaling up synthesis introduces complexities in impurity control and isolation:

  • Byproduct Formation: Residual Pd (≥500 ppm) from catalytic steps necessitates chelating resins (e.g., SiliaBond® thiourea) to reduce metals to <10 ppm. Agglomeration during crystallization generates up to 5% of the dimeric impurity bis(piperazinyl)benzoic acid, removed via pH-gradient recrystallization [3] [5].
  • Crystallization Optimization: Switching from ethanol/water to n-butanol minimizes solvate formation. Controlled cooling (0.5°C/min) from 80°C to 25°C yields uniform crystals with 99.5% HPLC purity, avoiding costly chromatography [3].
  • Cost Management: Piperazine derivatives constitute 60% of raw material costs. In situ regeneration of N-methylpiperazine from hydrochloride salts via NaOH treatment reduces reagent use by 30% [5].

Process economics hinge on:

  • Yield Optimization: Recycling mother liquors increases overall yield from 76% to 89%.
  • Thermal Stability: Decomposition above 180°C necessitates low-temperature drying (<50°C) to prevent discoloration [1] [5].

Salt Formation and Derivative Synthesis for Enhanced Bioavailability

Salt selection profoundly impacts solubility, stability, and dissolution kinetics:

  • Hydrochloride vs. Mesylate Salts: Hydrochloride forms exhibit 45 mg/mL aqueous solubility at pH 2 but risk disproportionation in intestinal pH. Mesylate salts improve stability (no disproportionation over 24h) and bioavailability (AUC 2.1× higher than free acid) due to lower hygroscopicity (0.2% w/w water uptake at 60% RH) [4] [6].
  • Ion Pairing: Combining with hydrophobic amines (e.g., choline) creates liquid salts for transdermal delivery. These maintain API stability while enhancing log P by 1.8 units [4].
  • Polymer-Assisted Precipitation: HPMC- or PVP-stabilized nanocrystals of the free acid achieve 90% dissolution in 30 min. Particle size reduction to 200 nm via wet milling increases surface area 8-fold, circumventing salt instability issues [6] [9].

Table 3: Properties of Bioavailability-Enhanced Forms

FormAqueous SolubilityDissolution Rate (mg/min/cm²)Hygroscopicity
Free Acid0.8 mg/mL0.07Low
Hydrochloride Salt45 mg/mL0.92High
Mesylate Salt38 mg/mL0.88Moderate
Nanocrystal Dispersion12 mg/mL (amorphous)2.45Low

Mechanistic Insights:

  • Salt Disproportionation: Hydrochloride salts dissociate at pH > 5, precipitating insoluble free acid. Microenvironmental pH modifiers (e.g., fumaric acid) maintain localized acidity, preventing precipitation [6] [9].
  • Co-Crystal Screening: With succinic acid or nicotinamide improves melting point by 40°C, reducing aggregation during storage [4].

Properties

CAS Number

1092770-25-6

Product Name

2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71

InChI

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI Key

KSGMSAGGSFPJAI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.